REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.C(N([CH:12]([CH3:14])[CH3:13])CC)(C)C.[C:15](=O)(O)[O-:16].[Na+].[C@H:20](O)(C([O-])=O)[C@@H:21](O)[C:22]([O-])=[O:23].[Na+].[K+]>ClCCl>[CH3:15][O:16][CH:13]1[CH2:12][CH2:14][CH2:20][CH2:21][C:22]1=[O:23] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
Tin tetrachloride
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.33 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept beetween -16° and -13°
|
Type
|
TEMPERATURE
|
Details
|
the temperature was increased to +3°
|
Type
|
ADDITION
|
Details
|
was added over 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 10 minutes at +3°
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted into diethylether (500 ml)
|
Type
|
STIRRING
|
Details
|
with vigorous stirring over 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine(150 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.089 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.C(N([CH:12]([CH3:14])[CH3:13])CC)(C)C.[C:15](=O)(O)[O-:16].[Na+].[C@H:20](O)(C([O-])=O)[C@@H:21](O)[C:22]([O-])=[O:23].[Na+].[K+]>ClCCl>[CH3:15][O:16][CH:13]1[CH2:12][CH2:14][CH2:20][CH2:21][C:22]1=[O:23] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
Tin tetrachloride
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.33 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept beetween -16° and -13°
|
Type
|
TEMPERATURE
|
Details
|
the temperature was increased to +3°
|
Type
|
ADDITION
|
Details
|
was added over 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 10 minutes at +3°
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted into diethylether (500 ml)
|
Type
|
STIRRING
|
Details
|
with vigorous stirring over 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine(150 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.089 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.C(N([CH:12]([CH3:14])[CH3:13])CC)(C)C.[C:15](=O)(O)[O-:16].[Na+].[C@H:20](O)(C([O-])=O)[C@@H:21](O)[C:22]([O-])=[O:23].[Na+].[K+]>ClCCl>[CH3:15][O:16][CH:13]1[CH2:12][CH2:14][CH2:20][CH2:21][C:22]1=[O:23] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
Tin tetrachloride
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.33 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept beetween -16° and -13°
|
Type
|
TEMPERATURE
|
Details
|
the temperature was increased to +3°
|
Type
|
ADDITION
|
Details
|
was added over 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 10 minutes at +3°
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted into diethylether (500 ml)
|
Type
|
STIRRING
|
Details
|
with vigorous stirring over 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine(150 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.089 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |